molecular formula C5H13ClOSSi B12547949 Ethanesulfinyl chloride, 2-(trimethylsilyl)- CAS No. 143505-60-6

Ethanesulfinyl chloride, 2-(trimethylsilyl)-

Cat. No.: B12547949
CAS No.: 143505-60-6
M. Wt: 184.76 g/mol
InChI Key: HGAKPHVIWXLPJY-UHFFFAOYSA-N
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Description

Ethanesulfinyl chloride, 2-(trimethylsilyl)-, also known as 2-(trimethylsilyl)ethanesulfonyl chloride, is a chemical compound with the molecular formula C5H13ClO2SSi. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its ability to form stable sulfonamide derivatives, which can be easily removed under mild conditions using fluoride ions .

Preparation Methods

The synthesis of ethanesulfinyl chloride, 2-(trimethylsilyl)-, can be achieved through several routes. One common method involves the radical addition of sodium bisulfite to vinyltrimethylsilane, catalyzed by t-butyl perbenzoate, to yield the sulfonate salt. This intermediate can then be converted to the sulfonyl chloride using phosphorus (V) chloride . Another method involves the reaction of the sulfonate salt with sulfuryl chloride and triphenylphosphine, resulting in a 62% yield . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Ethanesulfinyl chloride, 2-(trimethylsilyl)-, undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethanesulfinyl chloride, 2-(trimethylsilyl)-, involves the formation of stable sulfonamide derivatives through nucleophilic substitution. The sulfonyl chloride group reacts with nucleophiles, such as amines, to form sulfonamides. The trimethylsilyl group can be removed under mild conditions using fluoride ions, leading to the release of the protected amine . This mechanism is widely used in organic synthesis to protect and deprotect functional groups.

Comparison with Similar Compounds

Ethanesulfinyl chloride, 2-(trimethylsilyl)-, is unique due to its ability to form stable sulfonamide derivatives that can be easily removed. Similar compounds include:

Ethanesulfinyl chloride, 2-(trimethylsilyl)-, stands out due to its unique combination of stability and ease of removal, making it a valuable reagent in various fields of research and industry.

Properties

CAS No.

143505-60-6

Molecular Formula

C5H13ClOSSi

Molecular Weight

184.76 g/mol

IUPAC Name

2-trimethylsilylethanesulfinyl chloride

InChI

InChI=1S/C5H13ClOSSi/c1-9(2,3)5-4-8(6)7/h4-5H2,1-3H3

InChI Key

HGAKPHVIWXLPJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)Cl

Origin of Product

United States

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